molecular formula C20H8Cl4F4N2O2 B11564405 N,N'-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide

N,N'-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide

Cat. No.: B11564405
M. Wt: 526.1 g/mol
InChI Key: RDXAIKWBXVUHPB-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide is a synthetic organic compound characterized by its unique structure, which includes dichlorophenyl and tetrafluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide typically involves the reaction of 2,4-dichloroaniline with tetrafluorophthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N,N’-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dichlorophenyl)succinamide
  • N,N’-bis(2,4-dichlorophenyl)cyclopropanecarbohydrazide
  • N,N’-bis(2,4-dichlorophenyl)hexanediamide

Uniqueness

N,N’-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide is unique due to the presence of both dichlorophenyl and tetrafluorobenzene groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C20H8Cl4F4N2O2

Molecular Weight

526.1 g/mol

IUPAC Name

1-N,4-N-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide

InChI

InChI=1S/C20H8Cl4F4N2O2/c21-7-1-3-11(9(23)5-7)29-19(31)13-15(25)17(27)14(18(28)16(13)26)20(32)30-12-4-2-8(22)6-10(12)24/h1-6H,(H,29,31)(H,30,32)

InChI Key

RDXAIKWBXVUHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl)F)F

Origin of Product

United States

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